2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-1-2-9-12-4-7(3-8(11)14)13(9)5-6/h1-2,4-5H,3H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWFJTCXGLXQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. This step often requires a catalyst and a suitable solvent, such as acetic acid or ethanol, under reflux conditions.
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Fluorination: : The introduction of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This reaction typically occurs under mild conditions, often at room temperature.
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Acetamide Formation: : The final step involves the acylation of the imidazo[1,2-a]pyridine derivative with an acetic anhydride or acetyl chloride to form the acetamide group. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamide group to an amine.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Properties
One of the primary applications of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is in the treatment of cancers, particularly those associated with mutations in the c-KIT kinase. Mutations in c-KIT are known drivers of gastrointestinal stromal tumors (GISTs), systemic mastocytosis, and certain leukemias. Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit c-KIT across a range of mutations, offering a promising therapeutic avenue for patients with these malignancies .
Case Study: Inhibition of c-KIT Kinase
A study demonstrated that imidazo[1,2-a]pyridine derivatives effectively inhibit c-KIT kinase activity. The compound showed significant potency against various mutations, including the V654A secondary resistance mutation found in GIST patients. This highlights the compound's potential as a targeted therapy for resistant cancer forms .
Neurological Applications
Imidazo[1,2-a]pyridine derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds may act as acetylcholinesterase (AChE) inhibitors, which are beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Data Table: AChE Inhibition Potency
| Compound | Structure | IC50 (µM) | Notes |
|---|---|---|---|
| 2h | Imidazo[1,2-a]pyridine with biphenyl side chain | 79 | Strong AChE inhibition |
| 2j | 3,4-dichlorophenyl side chain | 50 | Better BChE inhibition |
This table summarizes the AChE inhibition potency of selected imidazo[1,2-a]pyridine derivatives, indicating their potential use in treating cognitive decline associated with Alzheimer's disease .
Cardiovascular Applications
Another area where this compound shows promise is in cardiovascular treatments. Compounds based on the imidazo[1,2-a]pyridine scaffold have been studied for their ability to address heart and circulatory failures. Their mechanisms may involve modulation of signaling pathways critical for cardiac function.
Scientific Findings
Research indicates that certain imidazo[1,2-a]pyridine derivatives can improve heart function by enhancing myocardial contractility and reducing arrhythmias. These findings suggest that such compounds could be developed into novel therapies for heart failure and related conditions .
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the imidazo[1,2-a]pyridine core can significantly alter its biological activity.
Table: SAR Overview
| Modification | Effect on Potency | Notes |
|---|---|---|
| Fluorination at position 6 | Increased selectivity against SIK isoforms | Enhances binding affinity |
| Substitution on acetamide group | Varies potency across different targets | Critical for selectivity |
This table illustrates how specific modifications can enhance or diminish the activity of the compound against various biological targets, emphasizing the importance of careful structural design in drug development efforts.
Mechanism of Action
The mechanism of action of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to the inhibition or activation of the target, resulting in the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects at Position 6
- Fluorine vs. Methyl: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 365213-58-7) shares the acetamide group but has a methyl substituent at position 5. In contrast, fluorine’s electron-withdrawing nature may improve receptor binding specificity or alter metabolic pathways . Biological Relevance: Methyl-substituted analogues like zolpidem (a hypnotic drug) demonstrate potent GABAA receptor modulation. Fluorine’s smaller size and electronegativity might enhance blood-brain barrier penetration or reduce off-target interactions .
Fluorine vs. Bromine :
- N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 865284-71-5) incorporates bromine atoms at positions 6 and 6. Bromine’s bulkiness and polarizability may hinder receptor access compared to fluorine, but its strong electron-withdrawing effect could stabilize charge-transfer interactions .
Substituent Effects at Position 3
- Acetamide vs. Carboxylic Acid: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid (CAS 189005-44-5) replaces the acetamide with a carboxylic acid. Acetamide derivatives, being less acidic, may exhibit improved bioavailability and metabolic stability .
- Acetamide vs. Methanone: (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS 356560-84-4) features a phenyl methanone group. Methanones are more lipophilic than acetamides, which could enhance membrane permeability but reduce solubility. The acetamide’s hydrogen-bonding capacity may favor interactions with polar receptor residues .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Position 6 | Position 3 | Molecular Weight | CAS Number | Pharmacological Notes |
|---|---|---|---|---|---|
| This compound | F | Acetamide | 220.21* | Not reported | Hypothetical CNS activity |
| 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide | H | Acetamide | 175.19 | 21801-86-5 | Base scaffold; unoptimized activity |
| 2-[6-Methyl-2-(4-methylphenyl)imidazo...]acetamide | CH3 | Acetamide | 279.34 | 365213-58-7 | Zolpidem analogue; hypnotic/sedative |
| (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | F | Phenyl methanone | 254.25* | 356560-84-4 | Increased lipophilicity |
| N-(6,8-Dibromo-2-phenylimidazo...)acetamide | Br, Br | Acetamide | 448.02 | 865284-71-5 | Potential kinase inhibition |
*Calculated based on molecular formula.
Biological Activity
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H8FN3O
- Molecular Weight : 195.18 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with a fluorine atom at the 6-position, which may influence its pharmacological properties.
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Q & A
Q. Basic
- Inhalation exposure : Move to fresh air; administer artificial respiration if unresponsive .
- Skin contact : Wash with soap/water for 15 mins; consult a physician for irritation .
- Waste disposal : Neutralize with dilute NaOH (1:10) before incineration to avoid toxic fluoride emissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
